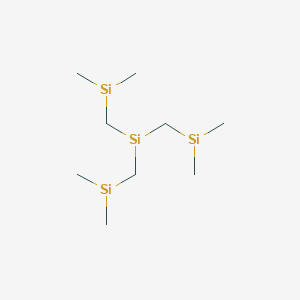
CID 13724331
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 13724331” is a chemical entity listed in the PubChem database. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 13724331 involves multiple steps, including the reaction of specific precursor molecules under controlled conditions. The preparation method typically involves:
Reacting 5-iodine-2-methylaniline with N-bromosuccinimide: to obtain 4-bromine-5-iodine-2-methylaniline.
Reacting the 4-bromine-5-iodine-2-methylaniline with isoamyl nitrite: under acidic conditions to obtain 5-bromine-6-iodine-1H-indazole.
Carrying out Sonogashira coupling reaction: on the indazole compound with R-C≡CH.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This typically requires optimization of reaction conditions, purification processes, and quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
CID 13724331 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted compounds.
Scientific Research Applications
CID 13724331 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving molecular interactions and biological pathways.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of CID 13724331 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, thereby modulating their activity. This can lead to various biological responses, depending on the context and application .
Comparison with Similar Compounds
CID 13724331 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
1,2,4,5-Tetrabromobenzene: Known for its symmetrical structure and reactivity.
Carbonyldiimidazole: Used in peptide synthesis and organic reactions.
The uniqueness of this compound lies in its specific chemical structure and properties, which make it suitable for a wide range of applications.
Properties
Molecular Formula |
C9H24Si4 |
|---|---|
Molecular Weight |
244.63 g/mol |
InChI |
InChI=1S/C9H24Si4/c1-10(2)7-13(8-11(3)4)9-12(5)6/h7-9H2,1-6H3 |
InChI Key |
HBNVZUXTBXKBQX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)C[Si](C[Si](C)C)C[Si](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















